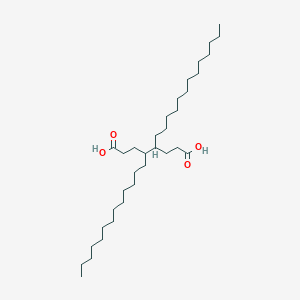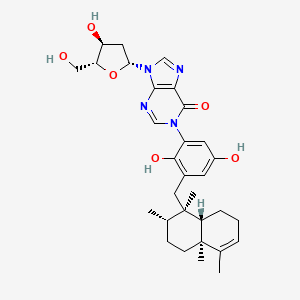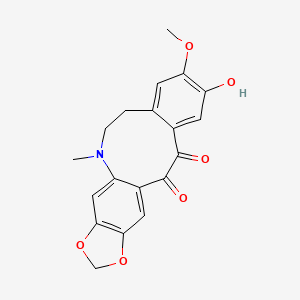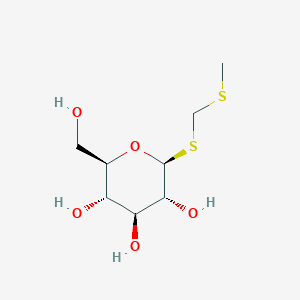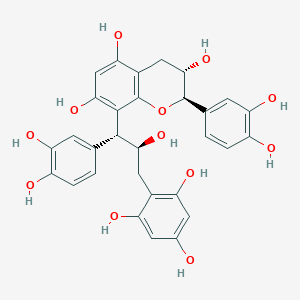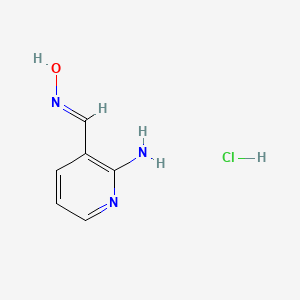
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (2AP3CHO) is a chemical compound of the oxime family that has been studied for its potential in various scientific research applications. It is a white crystalline solid that has a molecular formula of C6H9ClN2O and a molecular weight of 162.59 g/mol. 2AP3CHO is a compound of interest due to its wide range of applications in the field of chemistry, biochemistry, and medicine.
Scientific Research Applications
Heterocyclic Compound Synthesis 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been employed in the preparation of 3-substituted heterocyclic compounds containing bridgehead nitrogen. These compounds were synthesized through multi-step reactions, where 2-amino pyridine reacted with 4-bromo phenacyl bromide, followed by Vilsmeier-Haack reaction to introduce the carbaldehyde group. Further reactions yielded derivatives like unsaturated ketones, cyclic oxopyrimidines, and thiopyrimidines, showcasing the versatility of this compound in heterocyclic chemistry (Al-Lami & Mahmoud, 2018).
Zinc(II) Complex Formation The compound has also been instrumental in the field of coordination chemistry. It was involved in the formation of dinuclear and trinuclear zinc(II) complexes, where it acted as a ligand coordinating through its pyridyl nitrogen. The resultant complexes displayed distinct structures and hydrogen bonding interactions, contributing to the understanding of ligand behavior and complex formation in metal chemistry (Konidaris et al., 2009).
Ligand Synthesis and Activation Studies Furthermore, this compound played a role in the synthesis of chiral ligands for copper ions and molecular oxygen activation. It was part of a complex reaction pathway involving oxidative cleavage and reformation of C-N bonds, showcasing its involvement in intricate synthetic routes for producing functional ligands in metal coordination and activation studies (Magyar et al., 2003).
Biochemical Analysis
Biochemical Properties
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand, forming complexes with metal ions, which can then interact with enzymes and proteins. These interactions can influence the activity of the enzymes, either inhibiting or activating them, depending on the nature of the complex formed .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, altering their activity and thus the metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form covalent or non-covalent bonds with enzymes, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response . High doses can lead to toxicity, affecting vital organs and systems in the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can act as a substrate or inhibitor for certain metabolic enzymes, altering the flow of metabolites through specific pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride involves the reaction of 2-Amino-pyridine-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by acidification with hydrochloric acid.", "Starting Materials": [ "2-Amino-pyridine-3-carbaldehyde", "Hydroxylamine hydrochloride", "Base (e.g. sodium carbonate)", "Hydrochloric acid" ], "Reaction": [ "Dissolve 2-Amino-pyridine-3-carbaldehyde in a suitable solvent (e.g. ethanol)", "Add hydroxylamine hydrochloride and base to the solution and stir at room temperature for several hours", "Acidify the reaction mixture with hydrochloric acid to obtain a precipitate", "Collect the precipitate by filtration and wash with cold water", "Dry the product under vacuum to obtain 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride" ] } | |
| 653584-65-7 | |
Molecular Formula |
C6H8ClN3O |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
(NZ)-N-[(2-aminopyridin-3-yl)methylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H7N3O.ClH/c7-6-5(4-9-10)2-1-3-8-6;/h1-4,10H,(H2,7,8);1H/b9-4-; |
InChI Key |
DGNBEVBYMQDDDO-WONROIIJSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)N)/C=N\O.Cl |
SMILES |
C1=CC(=C(N=C1)N)C=NO.Cl |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=NO.Cl |
synonyms |
A-6550 A6550 N-acetyl-3,7-dihydroxyphenoxazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one](/img/structure/B1255386.png)
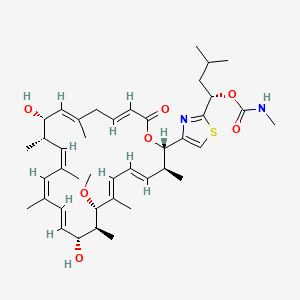
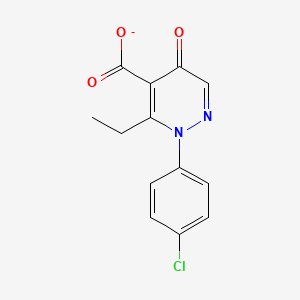

![6-[[[1-(2,6-dimethylphenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1255390.png)


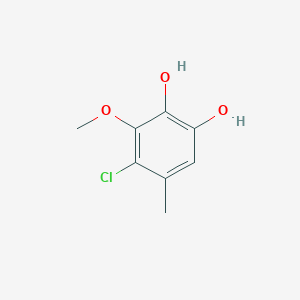
![(1R,4R,5R,6R,8S,18R,19S)-4-ethenyl-5-isocyano-4,9,9,20,20-pentamethyl-7-oxa-11-azahexacyclo[14.3.1.05,19.06,8.010,18.012,17]icosa-10,12,14,16-tetraene-18,19-diol](/img/structure/B1255396.png)
